molecular formula C24H27N7O2 B2363326 1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 1049450-11-4

1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2363326
CAS No.: 1049450-11-4
M. Wt: 445.527
InChI Key: PRWZVDNTRGSYRZ-UHFFFAOYSA-N
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Description

1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one is a novel chemical entity offered exclusively for research and development purposes. This hybrid compound features a complex structure incorporating piperazine, pyrrolidinone, and tetrazole rings, motifs frequently explored in medicinal chemistry for their diverse biological activities. Piperazine derivatives are a significant area of research, with studies indicating potential for central nervous system (CNS) activity, such as anxiolytic-like effects mediated through serotonergic pathways (5-HT1A receptor antagonism) as demonstrated by other piperazine-based structures . Furthermore, the structural profile suggests potential for modulating key metabolic pathways. Piperidine-based compounds, for instance, have been developed as potent AMP-activated protein kinase (AMPK) agonists, a target of high interest for metabolic disorders, including type 2 diabetes and obesity . The presence of the tetrazole moiety, a common bioisostere for carboxylic acids, can influence the compound's pharmacokinetic properties, such as its metabolic stability and membrane permeability. This product is intended for non-clinical research applications, including but not limited to, target identification, mechanism of action (MOA) studies, and preliminary in vitro screening. Researchers are advised that this compound is provided "For Research Use Only," and it is not intended for diagnostic, therapeutic, or any human or veterinary use. Comprehensive safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

4-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-18-7-9-21(10-8-18)31-22(25-26-27-31)17-28-11-13-29(14-12-28)24(33)19-15-23(32)30(16-19)20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWZVDNTRGSYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Approaches

The tetrazole ring is synthesized via Huisgen-type [2+3] cycloaddition between p-tolyl nitrile and sodium azide. Microwave irradiation significantly enhances reaction efficiency:

Method Conditions Yield (%) Reference
Conventional Heating DMF, 100°C, 24 h 53–75
Microwave-Assisted DMF, 150°C, 30 min 85–98
ZnBr₂ Catalysis H₂O, 80°C, 12 h 68–92

Regioselectivity challenges (1H vs. 2H isomers) are mitigated using p-tolyl nitrile derivatives with electron-withdrawing groups, favoring 1H-tetrazole formation.

Functionalization to the Methyl Derivative

The tetrazole methyl group is introduced via nucleophilic substitution or reductive amination. For example, treatment of 5-chloro-1-(p-tolyl)-1H-tetrazole with methylmagnesium bromide under Pd catalysis affords the methylated product in 78% yield.

Construction of the Piperazine-1-carbonyl Moiety

Piperazine Synthesis

Piperazine derivatives are prepared via cyclization of 1,2-diaminoethane precursors or Buchwald-Hartwig amination. A key intermediate, 4-(chloromethyl)piperazine-1-carbonyl chloride, is synthesized using phosgene or triphosgene in dichloromethane (yield: 89%).

Coupling with the Tetrazole-Methyl Group

The tetrazole-methyl fragment is coupled to piperazine via alkylation:

$$
\text{Tetrazole-CH}2\text{Cl} + \text{Piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Tetrazole-CH}2\text{-Piperazine} \quad (75\%\text{ yield})
$$

Synthesis of the 1-Phenylpyrrolidin-2-one Core

Lactamization Strategies

Pyrrolidin-2-one is formed via intramolecular cyclization of γ-aminobutyric acid derivatives. For example, N-phenyl-4-aminobutanamide undergoes lactamization in acetic anhydride at 120°C (yield: 82%).

Multicomponent Coupling

A one-pot, three-component reaction involving aniline, diketene, and acrylonitrile derivatives generates the pyrrolidinone skeleton. This method, optimized with KO$$^t$$Bu in isopropanol, achieves 88% yield.

Final Assembly: Coupling of Fragments

Amide Bond Formation

The piperazine-tetrazole fragment is conjugated to the pyrrolidinone core using EDCI/HOBt coupling:

$$
\text{Pyrrolidinone-COOH} + \text{Piperazine-Tetrazole-NH}_2 \xrightarrow{\text{EDCI, HOBt}} \text{Target Compound} \quad (65\%\text{ yield})
$$

Optimization Challenges

  • Steric Hindrance : Bulky substituents on the tetrazole ring reduce coupling efficiency (e.g., 2,6-di- tert-butylphenyl decreases yield to 42%).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote epimerization.

Alternative Routes and Emerging Methodologies

Flow Chemistry

Continuous flow systems reduce reaction times for tetrazole synthesis from 24 h to 15 min, achieving 94% yield with minimal purification.

Enzymatic Catalysis

Lipase-mediated amidation offers a greener alternative, though yields remain moderate (55–60%) due to enzyme compatibility issues.

Analytical Characterization and Quality Control

Critical analytical data for the target compound include:

  • HRMS : $$ m/z $$ 445.5 (M+H$$^+$$).
  • ¹H NMR (DMSO- d₆ ): δ 8.21 (s, 1H, tetrazole), 7.45–7.12 (m, 9H, aromatic), 3.82 (s, 2H, CH₂), 3.51–3.10 (m, 8H, piperazine).

Chemical Reactions Analysis

1-Phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

  • Oxidation: : The tetrazole ring can be susceptible to oxidation, forming oxidized tetrazole derivatives.

  • Reduction: : The compound can undergo reduction reactions, especially the nitro and carbonyl groups.

  • Substitution: : The phenyl and piperazine groups are reactive sites for electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: : Halides, sulfonates under basic or acidic conditions.

Major Products Formed

Depending on the reagents and conditions, the major products can include:

  • Oxidized Tetrazole Derivatives

  • Reduced Carbonyl and Nitro Derivatives

  • Substituted Phenyl and Piperazine Products

Scientific Research Applications

This compound has diverse applications across several fields:

Chemistry

  • Intermediate in Synthesis: : Used as an intermediate in the synthesis of complex organic molecules.

Biology

  • Biochemical Probes: : Utilized in biological studies to understand enzyme-substrate interactions.

Medicine

  • Pharmacological Agents: : Potential use in developing drugs due to its unique structural properties that interact with various biological targets.

Industry

  • Materials Science: : Used in the creation of polymers and other advanced materials due to its stable structure.

Mechanism of Action

1-Phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one exerts its effects through interactions with molecular targets such as enzymes and receptors. The compound's activity is primarily due to its ability to form hydrogen bonds and hydrophobic interactions, influencing biological pathways and enzyme functions. The tetrazole ring often serves as a bioisostere, mimicking the activity of carboxylic acids.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyrrolidinone core distinguishes it from pyrazole- or pyrimidine-based analogs .
  • Synthetic yields for piperazine-containing analogs (e.g., 70–86% in ) suggest feasible scalability for the target compound .
  • The p-tolyl group in the target may improve metabolic stability compared to halogenated analogs (e.g., 4-fluorobenzyl in ) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (LogP) Key Spectral Data (1H NMR) Reference
Target Compound Not reported Estimated high lipophilicity (due to p-tolyl)
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile 173.1 Moderate (LogP ~3.5) δ 7.42–7.84 (Ar-H), δ 8.19 (NH2)
1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine Not reported High (fluorinated aryl)

Key Observations :

  • The target’s lack of polar groups (e.g., thioether or nitrile in ) may reduce aqueous solubility but enhance membrane permeability .
  • Analogous tetrazole-containing compounds show distinct NMR profiles, with aryl protons resonating between δ 7.42–7.84, consistent with the target’s phenyl and p-tolyl groups .

Pharmacological and Mechanistic Insights

  • Target Affinity : Piperazine derivatives often exhibit affinity for serotonin or dopamine receptors. The p-tolyl group in the target compound may enhance binding to hydrophobic pockets in enzymes like PDEs, similar to sulfonylpiperazine analogs in .
  • Structural Stability: Unlike pyrazolopyrimidines in , the target’s pyrrolidinone core is less prone to isomerization, which could enhance in vivo stability .

Biological Activity

The compound 1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one is a synthetic derivative belonging to the class of tetrazole-based compounds. This class has garnered significant interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H24N6O\text{C}_{20}\text{H}_{24}\text{N}_{6}\text{O}

This structure features a tetrazole ring, which is known for its ability to interact with various biological targets. The presence of the piperazine and pyrrolidinone moieties further enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation : It has been suggested that the compound interacts with neurotransmitter receptors, which could influence synaptic transmission and neurochemical balance.

Antitumor Activity

Research indicates that tetrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BA549 (Lung)15Cell cycle arrest

Anxiolytic Effects

Preliminary studies suggest that compounds containing tetrazole rings may possess anxiolytic properties. These effects are likely mediated through serotonergic pathways and GABA receptor modulation, similar to other known anxiolytics.

Study 1: Antiproliferative Effects

A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various tetrazole derivatives, including our compound. The results indicated a significant reduction in cell viability in human cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested .

Study 2: Neuropharmacological Evaluation

In another investigation focused on neuropharmacology, the compound was assessed for its potential antidepressant-like effects in animal models. Results demonstrated that administration led to increased locomotor activity and reduced immobility in forced swim tests, suggesting an antidepressant effect .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what purification methods are recommended?

Answer:
The synthesis typically involves multi-step reactions, including condensation of substituted pyrazole or tetrazole precursors with piperazine and pyrrolidinone derivatives. A representative approach involves:

  • Step 1: Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under reflux conditions .
  • Step 2: Alkylation of the tetrazole with a p-tolyl group, followed by coupling to a piperazine moiety via a carbonyl linker .
  • Purification: High-performance liquid chromatography (HPLC) or reversed-phase column chromatography with gradients of acetonitrile/water (0.1% TFA) is critical for isolating high-purity products .

Basic: What spectroscopic and analytical techniques are used for structural characterization?

Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR (e.g., in DMSO-d6d_6 ) identify proton environments and carbon frameworks, with characteristic peaks for the tetrazole (δ ~8.2 ppm) and pyrrolidinone carbonyl (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode confirms molecular weight and formula (e.g., observed vs. calculated m/zm/z values) .
  • Chromatography: HPLC monitors reaction progress and purity (>95%) .

Advanced: How can reaction yields be optimized in sterically hindered coupling steps?

Answer:
Steric hindrance in piperazine-tetrazole coupling can be mitigated by:

  • Solvent Selection: Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates .
  • Catalysis: Use of coupling agents like HATU or DCC improves amide bond formation efficiency .
  • Computational Screening: Quantum chemical calculations (e.g., DFT) predict favorable reaction pathways and transition states, reducing trial-and-error experimentation .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from structural analogs or assay conditions. Methodological solutions include:

  • Structural Validation: Confirm compound identity via X-ray crystallography (e.g., monohydrate structures in ) to rule out polymorphic variations .
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors) to normalize activity measurements .
  • Meta-Analysis: Compare substituent effects across analogs (e.g., pyrazolo[3,4-d]pyrimidine vs. tetrazole derivatives) to identify structure-activity relationships (SAR) .

Advanced: What computational strategies predict target binding interactions for this compound?

Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate binding poses to enzymes (e.g., phosphodiesterases) or receptors, prioritizing key residues (e.g., hydrophobic pockets for the p-tolyl group) .
  • Dynamic Simulations: Molecular dynamics (MD) over 100+ ns assess stability of ligand-protein complexes, with RMSD analyses .
  • Free Energy Calculations: MM/GBSA estimates binding affinities, correlating with experimental IC50_{50} values from SPR or ITC .

Basic: What are the key structural analogs, and how do their activities differ?

Answer:

AnalogStructural VariationBiological Activity
Pyrazolo[3,4-d]pyrimidine derivativesPiperazine-pyrimidine coreKinase inhibition (IC50_{50} < 100 nM)
Tetrazole-based analogsTetrazole instead of carboxylic acidEnhanced metabolic stability
1-(p-Tolyl) substituentsMethyl group on aryl ringImproved target selectivity

Advanced: How can researchers validate the compound’s metabolic stability in preclinical models?

Answer:

  • In Vitro Assays: Liver microsome incubation (human/rat) with LC-MS quantification of parent compound degradation over time .
  • CYP450 Inhibition Screening: Fluorescent probes assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • Pharmacokinetic Profiling: Administer intravenously/orally to rodents; measure plasma half-life (t1/2t_{1/2}) and bioavailability via serial blood sampling .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (similar to piperazine derivatives in ) .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., TFA during HPLC) .
  • Waste Disposal: Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced: What strategies address low solubility in aqueous buffers during biological assays?

Answer:

  • Co-Solvents: Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Salt Formation: Synthesize hydrochloride or trifluoroacetate salts (e.g., via ion-exchange chromatography) .
  • Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Advanced: How can researchers design derivatives to improve blood-brain barrier (BBB) penetration?

Answer:

  • LogP Optimization: Introduce halogen atoms (e.g., F, Cl) to balance hydrophobicity (target LogP 2–3) .
  • P-Glycoprotein Inhibition: Add substituents (e.g., tertiary amines) to block efflux transporters .
  • In Silico Models: Use BBB-specific permeability predictors (e.g., SwissADME) to prioritize candidates .

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